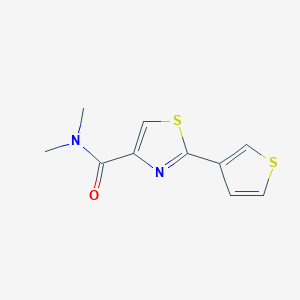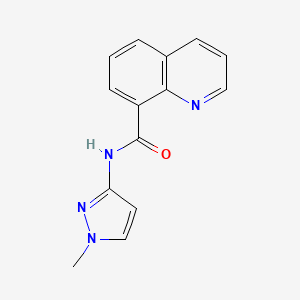
N-(1-methylpyrazol-3-yl)quinoline-8-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-methylpyrazol-3-yl)quinoline-8-carboxamide, also known as MQC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. MQC belongs to the family of pyrazole-based compounds and has been found to possess various biological activities, including anti-inflammatory, analgesic, and anticancer properties. In
作用機序
N-(1-methylpyrazol-3-yl)quinoline-8-carboxamide exerts its biological activities through multiple mechanisms of action. It has been found to inhibit the activity of COX-2 by binding to its active site, thereby reducing the production of prostaglandins, which are mediators of inflammation and pain. N-(1-methylpyrazol-3-yl)quinoline-8-carboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway, which leads to the fragmentation of DNA and eventual cell death.
Biochemical and Physiological Effects:
N-(1-methylpyrazol-3-yl)quinoline-8-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-(1-methylpyrazol-3-yl)quinoline-8-carboxamide has also been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, N-(1-methylpyrazol-3-yl)quinoline-8-carboxamide has been shown to exhibit neuroprotective effects, protecting neurons from oxidative stress and cell death.
実験室実験の利点と制限
One of the advantages of using N-(1-methylpyrazol-3-yl)quinoline-8-carboxamide in lab experiments is its high potency and selectivity. N-(1-methylpyrazol-3-yl)quinoline-8-carboxamide has been found to be a highly potent inhibitor of COX-2 and a potent inducer of apoptosis in cancer cells. Additionally, N-(1-methylpyrazol-3-yl)quinoline-8-carboxamide has been shown to have low toxicity and high bioavailability, making it a potential candidate for drug development.
However, one of the limitations of using N-(1-methylpyrazol-3-yl)quinoline-8-carboxamide in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy. Additionally, further studies are needed to determine the optimal dosage and administration of N-(1-methylpyrazol-3-yl)quinoline-8-carboxamide for different biological activities.
将来の方向性
There are several future directions for the research on N-(1-methylpyrazol-3-yl)quinoline-8-carboxamide. One potential direction is to further investigate its anticancer properties and its potential application in cancer therapy. Another direction is to explore its potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its neuroprotective effects. Additionally, further studies are needed to optimize the synthesis method of N-(1-methylpyrazol-3-yl)quinoline-8-carboxamide and improve its solubility and bioavailability.
Conclusion:
In conclusion, N-(1-methylpyrazol-3-yl)quinoline-8-carboxamide is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. It exhibits various biological activities, including anti-inflammatory, analgesic, and anticancer properties, and exerts its effects through multiple mechanisms of action. While there are some limitations to using N-(1-methylpyrazol-3-yl)quinoline-8-carboxamide in lab experiments, it has several advantages, including its high potency and selectivity. Further research is needed to fully understand the potential of N-(1-methylpyrazol-3-yl)quinoline-8-carboxamide in drug development and to optimize its synthesis and administration.
合成法
The synthesis of N-(1-methylpyrazol-3-yl)quinoline-8-carboxamide involves the reaction of 1-methyl-3-p-tolylpyrazole with 8-chloroquinoline-5-carboxylic acid. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent, such as dimethylformamide. The resulting product is then purified through recrystallization to obtain pure N-(1-methylpyrazol-3-yl)quinoline-8-carboxamide.
科学的研究の応用
N-(1-methylpyrazol-3-yl)quinoline-8-carboxamide has been extensively studied for its potential applications in drug development. It has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer properties. N-(1-methylpyrazol-3-yl)quinoline-8-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and pain. N-(1-methylpyrazol-3-yl)quinoline-8-carboxamide has also been found to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for anticancer therapy.
特性
IUPAC Name |
N-(1-methylpyrazol-3-yl)quinoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c1-18-9-7-12(17-18)16-14(19)11-6-2-4-10-5-3-8-15-13(10)11/h2-9H,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGZJLQCHAOWRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(Furan-2-ylmethyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B7507400.png)
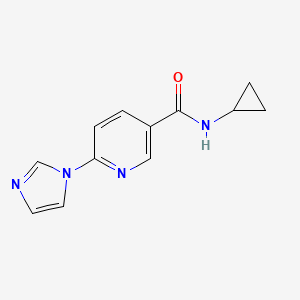

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcyclohexanamine](/img/structure/B7507415.png)
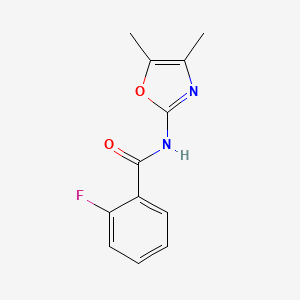
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(4-methylphenyl)propan-1-one](/img/structure/B7507451.png)
![1-[2-(Azocan-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7507456.png)
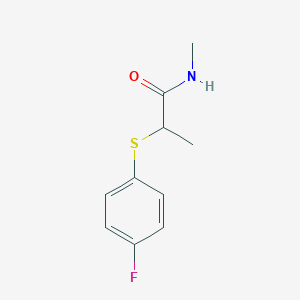

![2,3-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)benzamide](/img/structure/B7507481.png)
![3,5-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7507484.png)
